molecular formula C10H15ClFNO B2935194 1-(3-Ethoxy-5-fluorophenyl)ethanamine;hydrochloride CAS No. 2460755-77-3

1-(3-Ethoxy-5-fluorophenyl)ethanamine;hydrochloride

Cat. No. B2935194
CAS RN: 2460755-77-3
M. Wt: 219.68
InChI Key: CMHNLAQIPFXHDA-UHFFFAOYSA-N
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Description

“1-(3-Ethoxy-5-fluorophenyl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 2460755-77-3 . It has a molecular weight of 219.69 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H14FNO.ClH/c1-3-13-10-5-8(7(2)12)4-9(11)6-10;/h4-7H,3,12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available data.

Scientific Research Applications

Synthesis and Characterization

  • Studies have explored the synthesis and characterization of various chemical compounds that share structural motifs or functionalities with 1-(3-Ethoxy-5-fluorophenyl)ethanamine hydrochloride. For example, the synthesis and antiamoebic activity of chalcones bearing N-substituted ethanamine tails were investigated, highlighting the process of creating compounds with potential biological activity (Zaidi et al., 2015). Similarly, the synthesis of NK1 receptor antagonist Aprepitant involved stereoselective processes demonstrating the complexity of synthesizing targeted molecules (Brands et al., 2003).

Antimicrobial and Antifungal Activities

  • Research on compounds with ethanamine groups and fluorophenyl moieties has shown antimicrobial and antifungal activities. For instance, the synthesis, structural characterization, and evaluation of substituted 6-fluorobenzo[d]thiazole amides revealed their potential as antimicrobial and antifungal agents, comparable to established medicinal standards (Pejchal et al., 2015).

Environmental Applications

  • Some studies have focused on environmental aspects, such as the investigation of the reductive dechlorination of Methoxychlor by human intestinal bacterium Eubacterium limosum under anaerobic conditions. This research provides insights into the metabolic fate of certain pesticides and their potential impact on human health (Yim et al., 2008).

Luminescence and Electronic Properties

  • The transport and luminescence properties of naphthyl phenylamine compounds, analyzed for their potential in electronic and light-emitting applications, show the significance of structural modifications on the physical properties of organic materials (Tong et al., 2004).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with it include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(3-ethoxy-5-fluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-3-13-10-5-8(7(2)12)4-9(11)6-10;/h4-7H,3,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHNLAQIPFXHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(C)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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